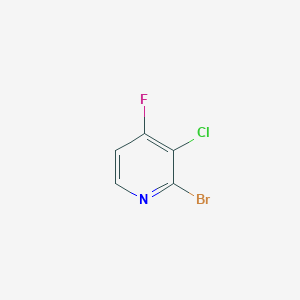

2-Bromo-3-chloro-4-fluoropyridine

Description

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H2BrClFN |

|---|---|

Poids moléculaire |

210.43 g/mol |

Nom IUPAC |

2-bromo-3-chloro-4-fluoropyridine |

InChI |

InChI=1S/C5H2BrClFN/c6-5-4(7)3(8)1-2-9-5/h1-2H |

Clé InChI |

IMXUDOOMCCEHPI-UHFFFAOYSA-N |

SMILES canonique |

C1=CN=C(C(=C1F)Cl)Br |

Origine du produit |

United States |

Synthetic Methodologies for Halogenated Pyridines

Direct Halogenation and Functionalization of Pyridine (B92270) Rings

The introduction of halogen atoms onto a pyridine ring is heavily influenced by the electronic nature of the ring and any existing substituents. The pyridine nitrogen atom deactivates the ring towards electrophilic substitution, particularly at the 2-, 4-, and 6-positions. Therefore, direct halogenation often requires harsh conditions and can lead to a mixture of products. More controlled methods, such as lithiation followed by electrophilic quench or the use of pyridine N-oxides, are often employed to achieve regioselectivity.

Regioselective Introduction of Bromine and Chlorine Atoms

The regioselective introduction of bromine and chlorine onto a pyridine nucleus is a critical step in the synthesis of complex pyridine derivatives. The order of introduction and the choice of halogenating agent are paramount in achieving the desired substitution pattern.

One plausible strategy for the synthesis of 2-bromo-3-chloro-4-fluoropyridine could commence with a suitably substituted pyridine, such as 3-chloro-4-fluoropyridine. Directed ortho-metalation is a powerful tool for achieving regioselectivity. The chloro and fluoro substituents are not strong directing groups for lithiation; however, studies on the BF₃-directed lithiation of 3-chloropyridine (B48278) have shown that deprotonation occurs selectively at the C-2 position using lithium diisopropylamide (LDA). wikipedia.org A similar strategy could potentially be applied to 3-chloro-4-fluoropyridine, where the complexation of BF₃ with the pyridine nitrogen directs the base to abstract the proton at the C-2 position. The resulting lithiated intermediate can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromo-1,1,2,2-tetrachloroethane, to install the bromine atom at the 2-position.

Alternatively, starting from an aminopyridine precursor, such as 2-amino-3-chloropyridine, a Sandmeyer-type reaction can be employed to introduce the bromine atom. Diazotization of the amino group with sodium nitrite (B80452) in the presence of hydrobromic acid and a copper(I) bromide catalyst would yield the desired 2-bromo-3-chloropyridine (B1276723). Subsequent fluorination would then be required. A patent for the preparation of fluoropyridine compounds describes the bromination of aminopicolines using a mixture of sodium bromide and sodium bromate (B103136) in an acidic medium, which represents another viable method for introducing bromine. organic-chemistry.org

Modern halogenating reagents have been developed to offer higher reactivity and regioselectivity under milder conditions. researchgate.net For instance, N-acetoxy-N-bromo-4-nitrobenzamide has been reported as a powerful brominating agent. researchgate.net The regioselectivity of such reagents is often dictated by the electronic properties of the substrate, with the most electron-rich carbon atom being the typical site of reaction. researchgate.net

Fluorination Strategies for Pyridine Systems

Introducing a fluorine atom onto a pyridine ring can be challenging. Direct fluorination with elemental fluorine is often too reactive and non-selective. The Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt, is a classical method for introducing fluorine. For the synthesis of this compound, a hypothetical route could involve the diazotization of a precursor like 4-amino-2-bromo-3-chloropyridine. This amino compound could potentially be synthesized via nitration of 2-bromo-3-chloropyridine at the 4-position, followed by reduction of the nitro group.

Nucleophilic aromatic substitution (SNAr) is another common strategy for fluorination. This typically requires an activating group, such as a nitro or sulfonyl group, positioned ortho or para to a good leaving group (e.g., chlorine or bromine). For instance, fluorination of 3-bromo-4-nitropyridine (B1272033) N-oxide has been shown to produce 3-fluoro-4-nitropyridine (B80604) N-oxide in moderate yield at room temperature. libretexts.org This highlights the utility of N-oxides in activating the pyridine ring for nucleophilic substitution.

A more direct approach is the use of metal fluorides as the fluorine source. A patented process describes the preparation of 2-chloro-3-fluoropyridine (B99640) from 2-chloro-3-aminopyridine using tert-butyl nitrite and copper(II) fluoride (B91410) in an organic solvent. google.com This "one-pot" method avoids the need for isolating the potentially unstable diazonium salt and operates under relatively mild conditions. google.com Another patent describes the reductive dehalogenation of chlorodifluoropyridines to produce difluoropyridines, which showcases another facet of fluorinated pyridine synthesis. justia.com

Transition-Metal Catalyzed Cross-Coupling Reactions

Polyhalogenated pyridines are valuable substrates in transition-metal catalyzed cross-coupling reactions, allowing for the sequential and regioselective formation of new carbon-carbon bonds. The differential reactivity of the carbon-halogen bonds (typically C-I > C-Br > C-Cl > C-F) is the cornerstone of this selectivity, enabling the programmed introduction of various substituents. For this compound, the C-Br bond at the 2-position is the most susceptible to oxidative addition to a palladium(0) catalyst and is thus the most reactive site in typical cross-coupling reactions. harvard.edugoogle.com The position alpha to the nitrogen (C2) is generally the most favored site for oxidative addition in dihalopyridines. harvard.edu

Palladium-Catalyzed Carbon-Carbon Bond Formations

Palladium-catalyzed reactions are among the most powerful and versatile methods for constructing C-C bonds. The Suzuki-Miyaura and Stille couplings are particularly prominent in the synthesis of biaryl and vinyl-substituted pyridines.

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent (such as a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org The catalytic cycle generally proceeds through three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation of the organoboron species to the Pd(II) complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, a Suzuki-Miyaura coupling would be expected to occur selectively at the C-2 position, leaving the chloro and fluoro substituents intact for potential subsequent transformations. The choice of catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions. For less reactive chlorides, more electron-rich and bulky phosphine (B1218219) ligands are often required to facilitate the oxidative addition step. researchgate.net

Below is a table summarizing typical conditions for Suzuki-Miyaura couplings of related brominated and chlorinated pyridines, illustrating the common catalysts and conditions employed.

| Electrophile | Boronic Acid/Ester | Catalyst / Ligand | Base | Solvent | Yield (%) | Ref. |

| 2,4-Dichloropyridine | Phenylboronic acid | Pd(OAc)₂ / Q-Phos | KF | Toluene/H₂O | 36 | nih.gov |

| 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | berkeley.edu |

| 2-Chloropyridine | 4-Methoxyphenylboronic acid | (NHC)Pd(cinn)Cl | NaHCO₃ | H₂O | 99 | researchgate.net |

| 2,4-Dibromopyridine | Phenylboronic acid | Mononuclear Pd catalyst | - | - | C2-selective | researchgate.net |

| 3,5-Dibromo-2,6-dichloropyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 47-71 (di-aryl) | nrochemistry.com |

The Stille coupling reaction pairs an organohalide or triflate with an organotin reagent (organostannane) in a palladium-catalyzed process. libretexts.org A key advantage of Stille coupling is the stability and functional group tolerance of the organostannane reagents, although their toxicity is a significant drawback. nrochemistry.com The mechanism is analogous to the Suzuki-Miyaura coupling, involving oxidative addition, transmetalation, and reductive elimination. The transmetalation step in Stille couplings can sometimes be slow and may require the use of additives, such as copper(I) salts, to accelerate the reaction. harvard.edu

For this compound, the Stille reaction would also be predicted to proceed with high regioselectivity at the C-Br bond. The reactivity of the organostannane coupling partner can be tuned, with alkynyl-, alkenyl-, and aryl-stannanes generally being effective. The choice of palladium catalyst and ligands is again critical for successful coupling.

The following table presents representative examples of Stille couplings involving halogenated pyridines, showcasing the reaction conditions that could be adapted for this compound.

| Electrophile | Organostannane | Catalyst / Ligand | Additive | Solvent | Yield (%) | Ref. |

| 2-Bromopyridine | Vinyltributyltin | Pd(PPh₃)₄ | - | THF | 91 | libretexts.org |

| 2,6-Dichloropyridine | (E)-1-Hexenyltributyltin | Pd(PPh₃)₄ | - | THF | 75 | libretexts.org |

| 3-Bromo-2-chloropyridine | Phenyltributyltin | Pd(PPh₃)₄ | - | Toluene | 85 | libretexts.org |

| 2-Iodopyridine | 2-(Tributylstannyl)furan | PdCl₂(PPh₃)₂ | CuI | DMF | 88 | harvard.edu |

| Aryl Chloride | Organostannane | Pd₂(dba)₃ / P(t-Bu)₃ | - | Dioxane | 81-98 | jk-sci.com |

Sonogashira Coupling Methodologies

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.orglibretexts.orgyoutube.com This reaction is conducted under mild conditions, often at room temperature and in the presence of an amine base, which also serves to neutralize the hydrogen halide byproduct. wikipedia.org For polyhalogenated pyridines, the regioselectivity of the Sonogashira coupling is dictated by the relative reactivity of the carbon-halogen bonds, which generally follows the order I > Br > Cl > F.

In the context of this compound, the bromo substituent at the C2 position would be the most likely site for Sonogashira coupling. The C-Br bond is significantly more reactive than the C-Cl and C-F bonds under typical Sonogashira conditions. This allows for the selective introduction of an alkynyl group at the C2 position while leaving the chloro and fluoro substituents intact for potential subsequent transformations.

For instance, a study on the Sonogashira coupling of 2-amino-3-bromopyridines with various terminal alkynes demonstrated good to excellent yields of the corresponding 2-amino-3-alkynylpyridines. researchgate.netwikipedia.org These reactions were typically carried out using a palladium catalyst such as Pd(CF₃COO)₂ with a phosphine ligand (e.g., PPh₃) and a copper(I) iodide co-catalyst in a solvent like DMF with an amine base (e.g., Et₃N) at elevated temperatures. researchgate.netwikipedia.org

Table 1: Illustrative Sonogashira Coupling of Bromopyridines with Terminal Alkynes (Analogous Examples)

| Bromopyridine Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 96 | wikipedia.org |

| 2-Amino-5-bromopyridine | 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | 85 | researchgate.net |

| 2-Bromo-6-methylpyridine | Trimethylsilylacetylene | Pd(PPh₃)₄/CuI | Et₃N | Toluene | 92 | wikipedia.org |

This table presents analogous examples to illustrate the potential application of the Sonogashira coupling to this compound.

Carbon-Heteroatom Bond Formations (e.g., Buchwald-Hartwig Aminations)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. libretexts.orgnih.gov This reaction has become a vital tool in organic synthesis due to its broad substrate scope and functional group tolerance, largely supplanting harsher traditional methods. libretexts.org Similar to the Sonogashira coupling, the reactivity of halogens in the Buchwald-Hartwig amination generally follows the trend I > Br > Cl.

For this compound, the C2-Br bond is the most susceptible to oxidative addition to the palladium(0) catalyst, enabling the selective introduction of an amino group at this position. The choice of palladium precursor, ligand, and base is crucial for achieving high yields and can be tailored to the specific amine and aryl halide coupling partners. A variety of primary and secondary amines can be coupled using this methodology. nih.govuwindsor.ca

A practical method for the Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing access to a range of secondary and tertiary aminopyridines that are otherwise difficult to synthesize. uwindsor.ca

Table 2: Illustrative Buchwald-Hartwig Amination of 2-Bromopyridines (Analogous Examples)

| 2-Bromopyridine Substrate | Amine | Catalyst System | Base | Solvent | Yield (%) | Reference |

| 2-Bromopyridine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Toluene | 95 | libretexts.org |

| 2-Bromo-6-methylpyridine | Aniline | Pd₂(dba)₃ / P(tBu)₃ | NaOtBu | Toluene | 88 | nih.gov |

| 2-Bromopyridine | Diethylamine (volatile) | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 85 | uwindsor.ca |

This table presents analogous examples to illustrate the potential application of the Buchwald-Hartwig amination to this compound.

Organometallic Reagent-Based Syntheses

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic rings. baranlab.orgwikipedia.orgznaturforsch.com It involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent like n-butyllithium or lithium diisopropylamide (LDA). baranlab.orgresearchgate.net The resulting organolithium species can then be quenched with a variety of electrophiles.

In pyridine systems, the nitrogen atom itself can act as a weak DMG, but often stronger directing groups are required for high regioselectivity. baranlab.org Halogen atoms can also serve as directing groups, facilitating deprotonation at an adjacent position. researchgate.netnih.gov For this compound, the fluorine atom at C4 is a potential DMG, which could direct lithiation to the C5 position. The chloro and bromo substituents also exert an acidifying effect on adjacent protons. The regioselectivity would likely be a complex interplay of these electronic effects. Studies on the regioselective ortho-lithiation of various halopyridines with LDA have shown that the site of lithiation is highly dependent on the substitution pattern. researchgate.netnih.gov

Halogen-metal exchange is a common method for the preparation of organometallic reagents, particularly organolithiums and Grignard reagents. researchgate.netnih.gov This reaction typically involves the treatment of an aryl halide with an organolithium reagent (e.g., n-BuLi, t-BuLi) or magnesium metal. The rate of exchange is dependent on the halogen, with the reactivity order being I > Br > Cl.

In the case of this compound, the C2-Br bond would be the most susceptible to halogen-metal exchange. Treatment with a strong organolithium reagent at low temperature would likely result in the formation of 2-lithio-3-chloro-4-fluoropyridine. This lithiated intermediate could then be trapped with a wide range of electrophiles to introduce new functional groups at the C2 position. The development of mixed Mg/Li amides has provided milder conditions for such transformations, enhancing functional group tolerance. wikipedia.org

Grignard reagents are among the most well-known organometallic compounds and are widely used for the formation of carbon-carbon bonds. acs.org They can be prepared from organic halides and magnesium metal or via halogen-magnesium exchange reactions. wikipedia.org The functionalization of halogenated pyridines using Grignard reagents can proceed through several pathways, including cross-coupling reactions and the formation of pyridyl Grignard reagents. researchgate.netarkat-usa.org

For this compound, a Grignard reagent could potentially be formed at the C2 position via halogen-magnesium exchange with reagents like isopropylmagnesium chloride-lithium chloride (i-PrMgCl·LiCl). wikipedia.org This pyridyl Grignard reagent could then participate in subsequent reactions, such as cross-coupling with other aryl halides.

Alternatively, this compound could undergo cross-coupling reactions with other Grignard reagents in the presence of a suitable catalyst, such as a nickel or palladium complex, to introduce alkyl or aryl groups at the C2 position. arkat-usa.org

Table 3: Illustrative Functionalization of Halopyridines via Organometallic Intermediates (Analogous Examples)

| Halopyridine Substrate | Reagent(s) | Electrophile/Coupling Partner | Product Type | Yield (%) | Reference |

| 3-Chloropyridine | LDA | (CH₃)₃SiCl | 3-Chloro-4-(trimethylsilyl)pyridine | 96 | nih.gov |

| 2,5-Dibromopyridine | n-BuLi | H₂O | 2-Bromopyridine | - | researchgate.net |

| 2-Iodopyridine | i-PrMgCl·LiCl | Pyridylsulfonium salt | 2,2'-Bipyridine | 78 | wikipedia.org |

This table presents analogous examples to illustrate the potential application of organometallic-based syntheses to this compound.

Nucleophilic Aromatic Substitution (SNAr) in Synthetic Pathways

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyridines. stackexchange.comrsc.org The reaction proceeds via the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of a leaving group. rsc.org The presence of electron-withdrawing groups on the ring activates it towards nucleophilic attack.

In pyridine, the nitrogen atom itself makes the ring electron-deficient, particularly at the C2 and C4 positions. rsc.org The presence of additional halogen substituents further activates the ring for SNAr. The reactivity of halogens as leaving groups in SNAr reactions is typically F > Cl > Br > I, which is the reverse of their reactivity in many metal-catalyzed cross-coupling reactions. sci-hub.se

For this compound, the fluorine atom at the C4 position is the most likely site for nucleophilic displacement. The C4 position is activated by the ring nitrogen, and fluoride is generally the best leaving group among the halogens in SNAr reactions. Therefore, treatment with a variety of nucleophiles, such as alkoxides, thiolates, or amines, would be expected to result in the selective substitution of the fluorine atom.

Table 4: Illustrative Nucleophilic Aromatic Substitution on Halopyridines (Analogous Examples)

| Halopyridine Substrate | Nucleophile | Solvent | Product | Yield (%) | Reference |

| 2-Fluoropyridine | Sodium methoxide | Methanol | 2-Methoxypyridine | - | rsc.org |

| 4-Chloropyridine | Benzylamine | NMP | 4-(Benzylamino)pyridine | 85 | |

| 2-Chloropyridine | Sodium thiophenoxide | HMPA | 2-(Phenylthio)pyridine | 99 |

This table presents analogous examples to illustrate the potential application of nucleophilic aromatic substitution to this compound.

Regioselective SNAr Reactions on Polyhalogenated Pyridines

Nucleophilic aromatic substitution (SNAr) reactions are fundamental to modifying polyhalogenated pyridines. The inherent electron-deficient nature of the pyridine ring, caused by the electronegative nitrogen atom, facilitates the attack of nucleophiles, particularly at the C-2 (ortho) and C-4 (para) positions. This is because the negative charge in the intermediate Meisenheimer complex can be effectively delocalized onto the ring nitrogen, which is not possible for attack at the C-3 (meta) position. stackexchange.com

Generally, SNAr reactions on pyridines are faster at the C-4 position than at the C-2 position, although this preference can be influenced by the specific nucleophile and reaction conditions. stackexchange.combaranlab.org For a molecule like this compound, the fluorine atom at the C-4 position is the most likely site for initial nucleophilic attack. The relative reactivity of halopyridines in SNAr reactions often follows the order of 4-halo > 2-halo > 3-halo. wuxiapptec.com

The regioselectivity of these reactions is highly sensitive to both steric and electronic effects exerted by other substituents on the ring. wuxiapptec.com For instance, in 2,4-dichloropyrimidines, which serve as a useful analogue, the presence of an electron-donating group at the C-6 position can shift the preferred site of attack from C-4 to C-2. wuxiapptec.com Quantum mechanics (QM) calculations of activation energies can be a powerful tool for predicting the outcome of competing SNAr reactions on polyhalogenated heterocycles. wuxiapptec.com

Table 1: General Regioselectivity in Pyridine SNAr Reactions

| Position of Attack | Stability of Intermediate | General Reactivity |

|---|---|---|

| C-4 (para) | High (charge delocalized to N) | Highest |

| C-2/C-6 (ortho) | High (charge delocalized to N) | High |

Influence of Leaving Group and Nucleophile Selection in SNAr

The outcome of an SNAr reaction is critically dependent on both the nature of the leaving group and the attacking nucleophile. In polyhalogenated pyridines, the different halogens can function as leaving groups. The typical order of leaving group ability in SNAr reactions is I > Br > Cl > F, which is inverse to the order of electronegativity. This allows for selective, stepwise substitution by carefully controlling reaction conditions. For a compound such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, this predictable reactivity allows for sequential functionalization at different positions. nih.gov

The nucleophile also plays a pivotal role. Strong nucleophiles are generally required for these reactions. In some cases, N-phosphonium pyridinium (B92312) intermediates have been shown to be exceptionally reactive, allowing SNAr reactions to occur at ambient temperatures. nih.gov The choice of nucleophile can alter the regioselectivity of the reaction. While many reactions favor the C-4 position, the specific conditions and nucleophile can lead to substitution at the C-2 position. stackexchange.com Even pyridine itself can act as both a nucleophile and a leaving group in certain displacement reactions. rsc.org In some specialized cases, even a pyrazole (B372694) moiety has been demonstrated to act as a leaving group in SNAr reactions. researchgate.net

Development of Novel and Green Synthetic Routes

Driven by the principles of green chemistry, significant research has focused on developing more sustainable, efficient, and environmentally benign methods for synthesizing pyridine derivatives. nih.gov These efforts aim to reduce waste, avoid hazardous reagents, and improve atom economy.

Metal-Free Catalytic Systems for Halogenated Pyridine Transformations

While transition-metal-catalyzed cross-coupling reactions are powerful tools, there is a growing interest in metal-free alternatives to avoid issues of metal contamination in final products, particularly in the pharmaceutical industry. Recent advances have provided several transition-metal-free strategies for the functionalization and derivatization of pyridines. jiaolei.groupresearchgate.net

These methods include:

Direct C-H Halogenation: Efficient, regioselective C-H halogenation of pyridine derivatives like imidazo[1,2-a]pyridines has been achieved using inexpensive and safe sodium chlorite (B76162) or bromite (B1237846) as the halogen source. researchgate.net

Activation via N-Oxides or Pyridinium Salts: Pyridine can be activated towards electrophiles or radical species by forming N-oxides or other pyridinium intermediates, enabling functionalization that might otherwise be difficult. researchgate.net

Photoinduced Reactions: Sustainable photoinduced decarboxylative chlorination using a metal-free photoredox system represents a green approach to producing halogenated compounds. rsc.org

Multicomponent Reactions Leading to Pyridine Derivatives

Multicomponent reactions (MCRs) have emerged as a highly efficient and eco-friendly strategy for the synthesis of complex molecules like substituted pyridines from simple starting materials in a single step. bohrium.comchristuniversity.in These reactions are characterized by high atom economy, reduced reaction times, and simplified purification processes. nih.govresearchgate.net

The Hantzsch pyridine synthesis was one of the earliest described MCRs and remains a common method. taylorfrancis.com Modern variations often involve the one-pot condensation of aldehydes, ketones, a nitrogen source (like ammonium (B1175870) acetate), and an active methylene (B1212753) compound (like malononitrile). nih.govresearchgate.net These reactions can be promoted by various catalysts, including environmentally benign options like sodium chloride in aqueous media or reusable nanocatalysts. researchgate.netresearchgate.net

Table 2: Comparison of Methods for a Four-Component Pyridine Synthesis nih.gov

| Method | Reaction Time | Yield |

|---|---|---|

| Conventional Heating | 5-9 hours | 70-85% |

Sustainable Approaches in Halogenated Pyridine Synthesis

The broader goal of sustainable chemistry is to design processes that are safer, more energy-efficient, and produce less waste. nih.gov In the context of halogenated pyridine synthesis, this involves several key strategies.

One major focus is the replacement of hazardous traditional halogenating agents (e.g., elemental fluorine or chlorine gas) with safer, easier-to-handle alternatives. rsc.org This includes the use of halide salts (e.g., NaCl, NaBr) in conjunction with clean chemical oxidants like hydrogen peroxide or oxygen. rsc.org

Another approach involves leveraging alternative energy sources to drive reactions more efficiently. Microwave-assisted synthesis, for example, has been shown to dramatically reduce reaction times and improve yields in the creation of pyridine derivatives compared to conventional heating. nih.gov

Furthermore, the development of heterogeneous and recyclable catalysts, such as copper nanoparticles on charcoal or magnetic nanocatalysts, aligns with green chemistry principles by simplifying product purification and allowing the catalyst to be reused over multiple cycles without significant loss of activity. researchgate.net

Reactivity and Mechanistic Investigations of Halogenated Pyridines

Comprehensive Analysis of Reaction Pathways

The presence of three distinct halogen atoms at the 2, 3, and 4-positions of the pyridine (B92270) ring renders 2-Bromo-3-chloro-4-fluoropyridine a versatile platform for a variety of chemical transformations. The inherent electron deficiency of the pyridine ring, exacerbated by the inductive effects of the halogens, predisposes the molecule to nucleophilic attack, while the varying strengths of the carbon-halogen bonds allow for selective metal-catalyzed cross-coupling reactions.

Unraveling Nucleophilic Aromatic Substitution Mechanisms

Nucleophilic Aromatic Substitution (SNAr) is a primary reaction pathway for halogenated pyridines. The mechanism proceeds via a two-step addition-elimination sequence, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The stability of this intermediate is the principal determinant of the reaction's feasibility and regioselectivity.

For pyridines, nucleophilic attack is strongly favored at the 2- and 4-positions (ortho and para to the nitrogen atom). This preference is because the resulting Meisenheimer intermediate can delocalize the negative charge onto the electronegative nitrogen atom, a significant stabilizing contribution that is not possible with attack at the 3-position. stackexchange.com

In the case of this compound, both the C2 and C4 positions are activated for SNAr. A critical factor in determining which halogen is displaced is the "element effect," which characterizes the leaving group ability. In SNAr reactions, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. The high electronegativity of fluorine makes the carbon it is attached to highly electrophilic and stabilizes the intermediate complex, often making fluoride (B91410) a better leaving group than chloride or bromide in this context. nih.govnih.gov Consequently, SNAr reactions on this compound are expected to show a high propensity for substitution at the C4 position, displacing the fluoride.

| Position of Attack | Leaving Group | Relative Reactivity | Justification |

|---|---|---|---|

| C4 | F⁻ | High | Activated position (para to N); F is a good leaving group in SNAr due to its high electronegativity stabilizing the intermediate. stackexchange.comnih.gov |

| C2 | Br⁻ | Moderate | Activated position (ortho to N); Br is a weaker leaving group than F in many SNAr scenarios. nih.gov |

| C3 | Cl⁻ | Very Low | Unactivated position (meta to N); intermediate lacks stabilization from the nitrogen lone pair. stackexchange.com |

Mechanistic Insights into Cross-Coupling Processes

Transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-carbon and carbon-heteroatom bonds. acs.org Reactions such as Suzuki-Miyaura, Sonogashira, and Stille couplings are fundamental in modern synthesis. The key step in these catalytic cycles is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.

The reactivity of carbon-halogen bonds towards oxidative addition follows the general trend: C-I > C-Br > C-Cl >> C-F. libretexts.org This order is governed by the carbon-halogen bond dissociation energies. For this compound, this reactivity trend dictates that cross-coupling reactions will occur with high selectivity at the C2-Br bond. The C-Cl and C-F bonds are significantly less reactive under standard cross-coupling conditions, allowing for chemoselective functionalization.

The Sonogashira coupling, which joins a terminal alkyne with an aryl halide, is a prime example. wikipedia.org It employs a palladium catalyst and a copper(I) co-catalyst under mild, basic conditions. When applied to substrates like this compound, the reaction is anticipated to selectively form a C(sp²)-C(sp) bond at the C2 position. Studies on similarly structured bromo-fluoro-cyanopyridines have demonstrated the efficacy and selectivity of Sonogashira couplings at the C-Br bond, achieving high yields. soton.ac.ukresearchgate.net

This table shows reaction data for a compound structurally similar to this compound, illustrating the typical conditions and high yields achievable for selective C-Br bond coupling.

| Substrate | Alkyne Partner | Catalyst System | Solvent/Base | Yield | Reference |

|---|---|---|---|---|---|

| 6-bromo-3-fluoro-2-cyanopyridine | 1-ethyl-4-ethynylbenzene | Pd(PPh₃)₄, CuI | THF/Et₃N | 92% | soton.ac.uk |

| 6-bromo-3-fluoro-2-cyanopyridine | Phenylacetylene | Pd(PPh₃)₄, CuI | THF/Et₃N | 93% | soton.ac.uk |

Formylation, Condensation, and Other Electrophilic/Nucleophilic Additions

Due to the severe deactivation of the pyridine ring by three electron-withdrawing halogens and the ring nitrogen, classical electrophilic aromatic substitution reactions like Friedel-Crafts or direct formylation are exceptionally difficult. uoanbar.edu.iq The electron-deficient nature of the π-system strongly disfavors reactions with electrophiles. nih.gov

Conversely, the π-deficiency makes the ring susceptible to nucleophilic addition. While SNAr involves substitution, direct nucleophilic addition to the ring can also occur, particularly with strong nucleophiles like organolithium or Grignard reagents. This is often followed by a trapping reaction or re-aromatization. Metalation-trapping sequences, where a strong base deprotonates the sole C-H bond at the 5-position, followed by quenching with an electrophile (e.g., DMF for formylation or CO₂ for carboxylation), represent a viable strategy for functionalization at this position.

Positional and Electronic Effects on Reactivity

Influence of Halogen Substituents on Ring Activation/Deactivation

The electronic character of the pyridine ring in this compound is dominated by the electron-withdrawing nature of its substituents. The nitrogen atom itself reduces electron density, particularly at the ortho (2,6) and para (4) positions. uoanbar.edu.iq This effect is significantly amplified by the three halogen atoms, which primarily withdraw electron density through the inductive effect (-I effect).

The order of inductive withdrawal is F > Cl > Br. While halogens can donate electron density via resonance (+M effect), this is generally weak for halogens and is outweighed by their strong inductive pull in π-deficient systems like pyridine. The cumulative effect is a highly electrophilic aromatic ring, which is strongly deactivated towards electrophilic attack but highly activated for nucleophilic aromatic substitution. uoanbar.edu.iqnih.gov

Stereoelectronic Control of Reaction Selectivity

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, are crucial in dictating the selectivity of reactions. wikipedia.org In SNAr reactions on this compound, the regioselectivity is a direct consequence of stereoelectronic control. The productive overlap of the incoming nucleophile's HOMO with the pyridine's LUMO is most favorable at the 2- and 4-positions. The subsequent stabilization of the anionic charge in the Meisenheimer intermediate is most effective when the charge can be delocalized onto the ring nitrogen, an orbital interaction that is geometrically permitted only for attack at these positions. stackexchange.com

The competition between substitution at C2 (displacing bromide) and C4 (displacing fluoride) is governed by a balance of factors. The C-F bond is more polarized, making C4 more electrophilic. The C-Br bond is weaker and bromide is a better leaving group in the context of SN1/SN2 reactions, but in SNAr, the stability of the intermediate often favors fluoride displacement. Computational studies on related systems often show that the activation energy for nucleophilic attack is lower at the C4 position. wuxiapptec.com

For cross-coupling reactions, the selectivity is overwhelmingly controlled by the relative strengths of the C-X bonds. The oxidative addition of a palladium catalyst is kinetically and thermodynamically favored at the weakest C-X bond, which is C-Br. This provides a clear and predictable handle for regioselective functionalization, leaving the C-Cl and C-F bonds intact for potential subsequent transformations under different reaction conditions. beilstein-journals.org

Comparative Reactivity Studies of Isomeric Halogenated Pyridines

The reactivity of halogenated pyridines in nucleophilic aromatic substitution (SNAr) reactions is dictated by the nature and position of the halogen atoms. In the case of this compound, the pyridine ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the three halogen substituents. The relative reactivity of the different halogen atoms as leaving groups is a subject of considerable interest.

Generally, in SNAr reactions, the rate-determining step is the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate and the ability of the leaving group to depart are key factors. For halogenated pyridines, the typical order of leaving group ability is F > Cl > Br > I. This is attributed to the high electronegativity of fluorine, which strongly polarizes the C-F bond, making the carbon atom more susceptible to nucleophilic attack.

However, studies on the reactions of 2-substituted N-methylpyridinium ions with piperidine have shown a different reactivity order: 2-F ~ 2-Cl ~ 2-Br. nih.gov This suggests that the mechanism can deviate from the traditional SNAr pathway where the nucleophilic addition is rate-determining. In these cases, the deprotonation of the addition intermediate can become the rate-controlling step. nih.gov

Comparative studies with isomeric trihalopyridines would be crucial to fully elucidate the reactivity patterns. For instance, the position of the fluorine atom would significantly impact the regioselectivity of nucleophilic attack. If fluorine were at the 2-position, it would be highly activated towards displacement. Conversely, a halogen at the 5-position is generally less reactive in SNAr reactions.

Kinetics and Thermodynamics of Pyridine Functionalization

The functionalization of halogenated pyridines can proceed through various mechanisms, including nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions. The kinetics and thermodynamics of these transformations provide valuable insights into the reaction pathways and the stability of intermediates and products.

For instance, the reaction of 2-fluoropyridine with sodium ethoxide is approximately 320 times faster than that of 2-chloropyridine, highlighting the enhanced reactivity of the C-F bond in SNAr reactions. nih.gov This suggests that for this compound, nucleophilic substitution at the 4-position (C-F bond) would proceed at a significantly faster rate compared to substitution at the 2-position (C-Br bond) or 3-position (C-Cl bond), assuming a standard SNAr mechanism.

The conversion of reactants to products in these reactions can be monitored using techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), providing quantitative data on the disappearance of the starting material and the appearance of the product over time.

Table 1: Representative Relative Rates of Nucleophilic Aromatic Substitution for Halopyridines

| Halopyridine | Nucleophile | Solvent | Relative Rate |

| 2-Fluoropyridine | NaOEt | EtOH | 320 |

| 2-Chloropyridine | NaOEt | EtOH | 1 |

This table illustrates the generally observed higher reactivity of fluoropyridines compared to chloropyridines in SNAr reactions, based on data for simpler systems. nih.gov

The activation energy (Ea) for a reaction provides a measure of the energy barrier that must be overcome for the reaction to occur. Thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of activation offer further details about the transition state.

For SNAr reactions of halogenated pyridines, the activation energies are influenced by the stability of the Meisenheimer intermediate. The strong electron-withdrawing nature of the fluorine atom in this compound is expected to stabilize the transition state leading to the Meisenheimer complex, thereby lowering the activation energy for nucleophilic attack at the 4-position.

Experimental determination of these parameters can be achieved by studying the reaction rate at different temperatures and applying the Arrhenius equation. Computational chemistry also provides a powerful tool for calculating the energies of reactants, transition states, and products, allowing for the estimation of activation energies and thermodynamic parameters.

Table 2: Calculated Activation Parameters for a Model SNAr Reaction

| Parameter | Value |

| Activation Energy (Ea) | 15-25 kcal/mol |

| Enthalpy of Activation (ΔH‡) | 14-24 kcal/mol |

| Entropy of Activation (ΔS‡) | -10 to -20 cal/mol·K |

This table presents typical ranges for activation parameters for SNAr reactions of activated aryl halides, providing a theoretical framework for understanding the functionalization of this compound.

Stabilization of Reactive Intermediates

The intermediates formed during the functionalization of this compound play a crucial role in determining the reaction outcome. The stability of these intermediates can be influenced by various factors, including electronic effects, steric hindrance, and non-covalent interactions.

Halogen bonding is a non-covalent interaction between a halogen atom (acting as a Lewis acid) and a Lewis base. In the context of reactions involving this compound, halogen bonding can play a significant role in stabilizing transition states and intermediates.

The bromine and chlorine atoms in the molecule, particularly the bromine at the 2-position, can act as halogen bond donors. During a nucleophilic attack, the incoming nucleophile or solvent molecules could engage in halogen bonding with the bromine or chlorine atoms, thereby stabilizing the transition state. This interaction could influence the regioselectivity of the reaction by preferentially stabilizing the transition state leading to a particular isomer.

For example, in the formation of organometallic reagents, halogen bonding between the halogenated pyridine and the organometallic species could influence the structure and reactivity of the resulting complex.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful methods for the functionalization of halogenated pyridines. These reactions proceed through a catalytic cycle involving organometallic intermediates.

In the case of this compound, the carbon-bromine bond at the 2-position is generally the most reactive site for oxidative addition to a low-valent transition metal catalyst (e.g., Pd(0)). This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl and C-F bonds.

The resulting organometallic intermediate, a pyridyl-palladium(II) complex, can then undergo transmetalation with an organometallic reagent (e.g., an organoboron compound in a Suzuki coupling) followed by reductive elimination to form the cross-coupled product and regenerate the catalyst. The fluorine and chlorine atoms on the pyridine ring would modulate the electronic properties of the organometallic intermediates, thereby influencing the rates of the individual steps in the catalytic cycle.

Investigations into these organometallic species can be carried out using spectroscopic techniques such as NMR, as well as computational methods to model the structures and energies of the intermediates and transition states in the catalytic cycle.

Computational and Theoretical Studies on Halogenated Pyridines

Electronic Structure Analysis

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods provide invaluable insights into this electronic landscape.

Density Functional Theory (DFT) Calculations for Ground State Geometries

A crucial first step in the computational analysis of 2-Bromo-3-chloro-4-fluoropyridine would be the determination of its most stable three-dimensional arrangement of atoms, known as the ground state geometry. Density Functional Theory (DFT) is a powerful and widely used quantum mechanical modeling method for this purpose. bldpharm.com

In a typical DFT calculation, a basis set, such as 6-311++G(d,p), would be chosen to describe the atomic orbitals. researchgate.net The B3LYP functional is a common choice for approximating the exchange-correlation energy, which accounts for the complex interactions between electrons. researchgate.netresearchgate.net The calculation would then systematically adjust the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy state is found. For analogous halogenated pyridines, studies have shown that the substitution of halogens can lead to notable changes in the geometry of the pyridine (B92270) ring, such as the shortening of the C-N bond adjacent to a halogen substituent. researchgate.net

Table 1: Hypothetical Optimized Geometrical Parameters of this compound (Illustrative)

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C2-Br | 1.890 | N1-C2-C3 | 120.5 |

| C3-Cl | 1.735 | C2-C3-C4 | 119.8 |

| C4-F | 1.350 | C3-C4-C5 | 121.2 |

| N1-C2 | 1.335 | C4-C5-C6 | 118.5 |

| C2-C3 | 1.390 | C5-C6-N1 | 123.0 |

| C3-C4 | 1.385 | C6-N1-C2 | 117.0 |

| C4-C5 | 1.395 | Br-C2-C3-Cl | 0.0 |

| C5-C6 | 1.390 | Cl-C3-C4-F | 0.0 |

| C6-N1 | 1.340 |

Note: This table is illustrative and not based on actual experimental or calculated data for this compound.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals provide a powerful tool for predicting the regioselectivity and stereoselectivity of chemical reactions. wikipedia.org

For this compound, the HOMO would represent the region of the molecule most likely to donate electrons in a reaction with an electrophile. Conversely, the LUMO would indicate the most probable site for accepting electrons from a nucleophile. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability; a smaller gap generally suggests higher reactivity. researchgate.net In related halogenated pyridines, the presence of electron-withdrawing halogens typically lowers the energies of both the HOMO and LUMO.

Electron Density Distributions and Electrostatic Potential Maps

To visualize the electronic landscape of this compound, computational chemists would generate electron density distributions and molecular electrostatic potential (MEP) maps. The electron density distribution illustrates where the electrons are most likely to be found within the molecule.

The MEP map provides a color-coded representation of the electrostatic potential on the molecule's surface. Regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For halogenated pyridines, the nitrogen atom is generally a site of negative potential, while the hydrogen atoms and the regions opposite the halogen substituents can exhibit positive potential.

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry is an indispensable tool for investigating the step-by-step pathways of chemical reactions, known as reaction mechanisms. This involves identifying key intermediates and, crucially, the high-energy transition states that connect them.

Identification and Optimization of Transition State Structures

A transition state represents the energy maximum along a reaction coordinate. Its structure is a fleeting, unstable arrangement of atoms that is midway between reactants and products. Locating and optimizing the geometry of a transition state is a more complex computational task than for a stable molecule. Specialized algorithms are employed to search for these saddle points on the potential energy surface. The optimized transition state structure provides critical information about which bonds are breaking and which are forming during this critical stage of the reaction.

Calculation of Reaction Coordinate Diagrams and Energy Barriers

Once the structures of the reactants, products, and transition state(s) have been optimized, a reaction coordinate diagram can be constructed. This diagram plots the potential energy of the system as it progresses from reactants to products. The height of the energy barrier, known as the activation energy, is the difference in energy between the reactants and the transition state. This value is a critical determinant of the reaction rate; a higher activation energy corresponds to a slower reaction.

For a hypothetical nucleophilic aromatic substitution reaction involving this compound, computational methods could be used to calculate the activation energies for substitution at the bromine, chlorine, and fluorine-bearing carbon atoms, thereby predicting the most likely site of reaction.

Computational Validation of Proposed Mechanistic Pathways

Computational chemistry stands as a powerful tool for elucidating the intricate mechanisms of chemical reactions involving halogenated pyridines. Density Functional Theory (DFT) is a frequently employed method to model reaction pathways and transition states, offering a window into the energetic feasibility of proposed mechanisms.

For reactions involving pyridine derivatives, such as nucleophilic aromatic substitution (SNAr), computational studies have been instrumental. Research on the halogenation of pyridines using phosphine (B1218219) reagents, for instance, has utilized DFT calculations to map out the SNAr pathway. nih.govnih.gov These studies indicate that the formation of the carbon-halogen bond proceeds through a stepwise mechanism where activation of the pyridine nitrogen is a crucial step. nih.gov The calculations can identify the rate-determining step, which in some cases is the elimination of the phosphine group, and quantify the activation barriers involved. nih.govnih.govresearchgate.net While these specific studies may not have used this compound as their substrate, the principles and validated pathways are broadly applicable to the reactions of polyhalogenated pyridines. By modeling the energies of intermediates and transition states, these computational approaches validate or refute proposed mechanistic hypotheses, guiding the development of new synthetic strategies. chemrxiv.org

Table 1: Illustrative DFT Calculation Results for a Proposed SNAr Reaction Step

| Structure | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Pyridine Derivative + Nucleophile | 0.0 |

| Transition State 1 | Formation of Meisenheimer Complex | +15.2 |

| Intermediate | Meisenheimer Complex | -5.8 |

| Transition State 2 | Leaving Group Departure | +21.5 |

| Products | Substituted Pyridine + Leaving Group | -12.1 |

Theoretical Prediction of Chemical Behavior

Theoretical calculations are not only for validating existing ideas but also for predicting how a molecule like this compound will behave in a chemical reaction. This predictive power is a cornerstone of modern chemical research.

Predicting Regioselectivity and Site-Selectivity in Organic Transformations

The arrangement of bromo, chloro, and fluoro substituents on the pyridine ring creates a unique electronic landscape, making the prediction of regioselectivity in reactions like metalation, halogenation, or nucleophilic substitution a complex challenge. nih.gov Computational models can predict the most likely site of reaction by calculating the electron density at various positions on the ring and assessing the stability of potential intermediates.

For a pyridine ring, which is already electron-deficient, the presence of three electron-withdrawing halogens further deactivates the ring towards electrophilic attack but activates it for nucleophilic attack. Theoretical studies can determine the most electrophilic carbon atom, which is the most probable site for a nucleophile to attack. acs.org In many cases involving substituted pyridines, nucleophilic addition occurs preferentially at the C2 or C4 positions. acs.org For this compound, calculations could precisely predict whether a nucleophile would preferentially displace the bromine at C2 or the fluorine at C4 (as chlorine at C3 is less activated), a prediction vital for synthetic planning. epfl.chnih.gov

Assessment of Substituent Effects on Molecular Stability and Reactivity

The stability and reactivity of this compound are governed by the combined electronic and steric effects of its three halogen substituents. Theoretical chemistry provides the tools to dissect these contributions.

Inductive and Resonance Effects: All halogens are inductively electron-withdrawing. Fluorine is the most electronegative, followed by chlorine, and then bromine. This inductive effect significantly influences the electron distribution in the pyridine ring.

Steric Effects: The size of the halogens (Br > Cl > F) can influence the approach of reactants and the stability of transition states. researchgate.net

Halogen Bonding: Noncovalent interactions, such as halogen bonding, can also play a role in the crystal packing and intermolecular interactions of polyhalogenated compounds, affecting their bulk properties and stability. mdpi.com

Advanced Computational Methods in Pyridine Chemistry

Beyond standard DFT calculations, more advanced computational methods are being applied to gain deeper insights into the dynamic and electronic nature of pyridine derivatives.

Ab Initio and Semi-Empirical Calculations for Electronic Properties

Ab Initio Methods: These "from the beginning" calculations are based on the fundamental laws of quantum mechanics without using experimental data for parametrization. researchgate.net Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, often used with large basis sets (e.g., cc-pVTZ), can provide highly accurate calculations of molecular structures and electronic properties. researchgate.net For this compound, ab initio calculations would yield precise values for properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and spectral characteristics. researchgate.net

Semi-Empirical Methods: These methods are faster than ab initio calculations because they use parameters derived from experimental data to simplify the complex integrals in the Schrödinger equation. acs.org While less accurate, they are capable of handling much larger molecular systems. acs.org Methods like PM6 or GFN1-xTB can be used to quickly estimate properties such as heat of formation and to model large assemblies of molecules, providing a qualitative understanding of electronic trends across a series of related compounds. acs.orgacs.org

Table 2: Comparison of Computational Methods for Electronic Property Calculation

| Method Type | Example | Primary Advantage | Primary Disadvantage | Typical Application |

|---|---|---|---|---|

| Ab Initio | MP2, CCSD(T) | High accuracy, based on first principles | Computationally very expensive | Accurate properties for small molecules |

| Density Functional Theory (DFT) | B3LYP, ωB97X-D | Good balance of accuracy and cost | Requires choosing an appropriate functional | Geometries, reaction energies, mechanisms |

| Semi-Empirical | PM6, GFN1-xTB | Very fast, suitable for large systems | Lower accuracy, dependent on parametrization | Screening large numbers of molecules, initial modeling |

Applications in Advanced Organic Synthesis

Utilization as Key Building Blocks for Complex Molecules

The distinct electronic nature and position of each halogen on the pyridine (B92270) ring allow for a high degree of control in synthetic transformations. Generally, in cross-coupling reactions involving polyhalogenated heterocycles, the order of reactivity follows the trend of C-I > C-Br > C-Cl > C-F. This predictable reactivity hierarchy enables chemists to selectively substitute one halogen while leaving the others intact for subsequent reactions.

The primary application of 2-Bromo-3-chloro-4-fluoropyridine lies in its role as a scaffold for generating pyridine derivatives with multiple, diverse substituents. The bromine atom at the C2 position is typically the most susceptible to substitution via transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig aminations. This is due to the C-Br bond being weaker than the C-Cl and C-F bonds, and the C2 position being electronically activated for oxidative addition.

Following the initial functionalization at the C2 position, the chlorine atom at C3 can be targeted under more forcing reaction conditions or with specific catalyst systems. The fluorine atom at C4 is the most resistant to substitution and often remains in the final product or is displaced via nucleophilic aromatic substitution (SNAr), a reaction favored at the C4 position in electron-deficient pyridine rings. This stepwise approach provides a reliable pathway to di- and tri-substituted pyridines that would be challenging to synthesize through other methods.

Table 1: Regioselective Cross-Coupling Reactions of this compound

| Reaction Type | Position of Substitution | Reagent/Catalyst System | Product Type |

| Suzuki Coupling | C2 | Arylboronic acid / Pd(PPh₃)₄ | 2-Aryl-3-chloro-4-fluoropyridine |

| Buchwald-Hartwig Amination | C2 | Amine / Pd catalyst, ligand | 2-Amino-3-chloro-4-fluoropyridine |

| Sonogashira Coupling | C2 | Terminal alkyne / Pd/Cu catalyst | 2-Alkynyl-3-chloro-4-fluoropyridine |

| Nucleophilic Aromatic Substitution | C4 | Alkoxide / aprotic solvent | 2-Bromo-3-chloro-4-alkoxypyridine |

This table represents expected reactivity based on established principles of polyhalogenated pyridine chemistry.

Beyond simple substitution, this compound serves as a crucial intermediate in the construction of more complex, fused heterocyclic systems. For instance, a sequential cross-coupling strategy can be employed to build structures such as carbolines or other polycyclic heteroaromatics, which are prevalent motifs in pharmaceuticals and materials science.

A typical synthetic route might involve an initial amination at the C2 position, followed by an intramolecular C-H functionalization or a second cross-coupling reaction that forms a new ring fused to the original pyridine core. The remaining halogen atoms can then be used as handles for further diversification of the resulting framework. This modular approach is highly valuable in the discovery of new bioactive molecules, such as kinase inhibitors, where a central heterocyclic scaffold is often decorated with various functional groups to optimize biological activity.

Role in Ligand Design and Coordination Chemistry

The synthesis of novel ligands for metal complexes is a cornerstone of modern catalysis. Halogenated pyridines are frequently used as precursors for ligands due to the tunability their substituents provide.

This compound can be elaborated into a variety of ligand structures, such as bipyridines or phosphinopyridines. For example, a Suzuki coupling reaction can be used to dimerize the pyridine unit, leading to a halogenated bipyridine. The remaining halogens can then be either retained to influence the electronic properties of the resulting metal complex or be replaced to introduce other coordinating groups. The ability to build ligands with a precise arrangement of functional groups is critical for creating metal complexes with desired geometries and reactivities.

The presence of halogen atoms on a pyridine ligand significantly influences the electronic properties of the metal center to which it is coordinated. Halogens are electron-withdrawing groups, which can make the metal center more electrophilic and, in some cases, enhance its catalytic activity. The specific type and position of the halogen allow for fine-tuning of these electronic effects.

For instance, a palladium complex bearing a ligand derived from this compound would be expected to have different catalytic activity compared to a complex with a non-halogenated pyridine ligand. This tunability is particularly important in the development of catalysts for challenging cross-coupling reactions or C-H activation processes, where the electronic nature of the catalyst can be the difference between a successful and a failed reaction.

Table 2: Influence of Halogen Substituents on Ligand Properties

| Halogen Substituent | Position | Electronic Effect | Potential Impact on Metal Complex |

| -F | C4 | Strong inductive withdrawal | Increased electrophilicity of the metal center |

| -Cl | C3 | Inductive withdrawal | Moderate tuning of metal's electronic properties |

| -Br | C2 | Inductive withdrawal, potential for further reaction | Site for ligand elaboration, moderate electronic effect |

This table provides a qualitative overview of the expected electronic influence of the halogen atoms on a pyridine-based ligand.

Development of Novel Catalytic Systems

The direct use of functionalized pyridines in creating new catalytic systems is an area of active research. While specific examples involving this compound are not extensively documented, its derivatives are prime candidates for incorporation into more complex catalytic architectures. For example, pyridine derivatives can be immobilized on solid supports to create heterogeneous catalysts that are easily separable from reaction mixtures. Furthermore, the development of palladium complexes with functionalized pyridine ligands has been shown to yield efficient catalysts for reactions like the Heck-Matsuda reaction. The ability to synthesize a wide array of substituted pyridines from a single, versatile precursor like this compound is therefore of significant interest to the field of catalysis.

Design of Pyridine-Derived Chemical Catalysts

The development of novel ligands is a cornerstone of modern catalysis. Pyridine-containing phosphine (B1218219) ligands, for instance, are integral to a variety of transition-metal-catalyzed reactions. nih.govrsc.orgacs.orgnih.gov The synthesis of such ligands often involves the reaction of a halogenated pyridine with a phosphine source. In the case of this compound, the bromine atom, typically the most reactive halogen in palladium-catalyzed cross-coupling reactions, could be selectively displaced to introduce a phosphine moiety. nih.govacs.org The remaining chloro and fluoro substituents would then serve to electronically tune the resulting ligand, influencing the catalytic activity and selectivity of the metal complex it forms. For example, the electron-withdrawing nature of the fluorine and chlorine atoms can impact the electron density at the metal center, which is a critical factor in catalytic cycles. rsc.org

Furthermore, the design of heterocyclic phosphines for the selective halogenation of pyridines has been demonstrated, where phosphonium (B103445) salts are installed at the 4-position and subsequently displaced by a halide. acs.org This suggests that a compound like this compound could potentially be synthesized or modified using such targeted strategies.

Applications in Site-Selective Organic Reactions

Polyhalogenated heteroarenes are valuable substrates for site-selective cross-coupling reactions, enabling the synthesis of complex molecules through sequential functionalization. nih.govnsf.gov The reactivity of halogens on a pyridine ring is generally influenced by their position relative to the nitrogen atom, with the C2 and C4 positions being more activated towards nucleophilic attack and oxidative addition in cross-coupling reactions. nih.gov For this compound, the bromine at C2 would be the most likely site for initial cross-coupling.

However, recent research has shown that site-selectivity can be controlled by the choice of ligand and reaction conditions, sometimes leading to unconventional regiochemical outcomes. acs.orgnsf.govnih.gov For instance, sterically hindered N-heterocyclic carbene ligands have been shown to favor C4-coupling in 2,4-dichloropyridines. nsf.gov This implies that by carefully selecting the catalytic system, it might be possible to selectively functionalize the C4 position of this compound, leaving the bromo and chloro groups available for subsequent transformations. The fluorine atom is generally the least reactive in palladium-catalyzed cross-couplings, but its high electronegativity makes the carbon it is attached to susceptible to nucleophilic aromatic substitution (SNAr), often under milder conditions than for other halogens. nih.govacs.org This differential reactivity offers a powerful tool for the stepwise construction of highly substituted pyridine derivatives.

Contribution to Materials Science Research

The unique combination of halogens in this compound also positions it as a potentially valuable building block in materials science, particularly in the creation of advanced organic materials and supramolecular structures.

Building Blocks for Advanced Organic Materials (e.g., Optoelectronic Precursors)

Fluorinated organic materials are of great interest for electronic and optoelectronic applications due to their distinct properties. rsc.org The introduction of fluorine atoms can lower the HOMO and LUMO energy levels of a conjugated system, which can facilitate electron injection and improve the material's stability against oxidation. rsc.org By incorporating a building block like this compound into a larger conjugated polymer or molecule, it is conceivable to fine-tune the electronic properties of the resulting material for applications in organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs). The remaining bromo and chloro substituents provide synthetic handles for polymerization or for the attachment of other functional groups to further modify the material's properties. Polyolefin-based materials, for example, are being designed with increasing complexity for use in nanostructured self-assembly and optoelectronic devices, highlighting the demand for versatile building blocks. umd.edu

Exploration of Pyridine Derivatives in Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct complex, ordered architectures. nih.gov Halogen bonding, a directional interaction between a halogen atom (the Lewis acid) and a Lewis base, has emerged as a powerful tool in this field. nih.govacs.orgoup.comacs.orgresearchgate.net The strength of the halogen bond increases with the polarizability of the halogen (I > Br > Cl > F). acs.org

The this compound molecule presents multiple potential halogen bond donors (Br, Cl) and a halogen bond acceptor (the pyridine nitrogen). This allows for the potential formation of intricate supramolecular networks. For example, the bromine atom at the 2-position could form a halogen bond with a suitable acceptor, while the pyridine nitrogen could interact with a halogen bond donor. The chlorine and fluorine atoms would further modulate the electrostatic potential of the molecule, influencing the strength and directionality of these interactions. The study of metal-organic polyhedra (MOPs) as building blocks for extended networks demonstrates the utility of directional interactions in creating porous materials, a concept that could be explored with halogen-bond-driven assemblies of functionalized pyridines. nih.gov

Q & A

What are the optimal reaction conditions for synthesizing 2-Bromo-3-chloro-4-fluoropyridine while minimizing impurities?

Methodological Answer:

Synthesis typically involves halogenation of pyridine precursors. For regioselective bromination and chlorination, use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under inert atmosphere (argon/nitrogen) at 80–120°C. Evidence from TCI Chemicals highlights the use of >95% purity reagents and controlled stoichiometry to avoid byproducts like 3-Bromo-2-chloro-5-fluoropyridine . Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization in ethanol/water.

How can computational modeling predict regioselectivity in nucleophilic substitution reactions of this compound?

Advanced Research Focus:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) analyze electronic effects (Fukui indices) and steric hindrance. The electron-withdrawing fluorine at position 4 directs nucleophiles to the less hindered bromine (position 2) over chlorine (position 3). Compare with analogs like 3-Bromo-2-chloro-5-fluoropyridine (CAS 884494-36-4) to validate computational predictions .

Which analytical techniques are most reliable for assessing purity in halogenated pyridine derivatives?

Basic Methodological Guidance:

Use HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm) or GC (DB-5 column, He carrier gas) for quantification. Evidence from Kanto Reagents emphasizes >95.0%(HPLC/GC) purity thresholds for bromo-fluoro-pyridines . Confirm structural integrity via NMR (δ -110 to -120 ppm for C-F) and NMR (distinct pyridine ring signals) .

What are the stability challenges of this compound under ambient storage conditions?

Advanced Stability Analysis:

The compound is hygroscopic and light-sensitive. Store under argon in amber vials with desiccants (silica gel). WGK 3 classification () indicates high water hazard; monitor degradation via periodic TLC or LC-MS. Degradation products may include dehalogenated pyridines or hydroxylated derivatives .

How can functionalization at the bromine site be achieved without displacing chlorine or fluorine?

Basic Functionalization Strategy:

Employ selective Buchwald-Hartwig amination with Pd(OAc)/XPhos catalyst in toluene at 100°C. Bromine’s higher leaving-group tendency allows substitution while retaining chlorine and fluorine. Similar methods are validated in phosphonylation reactions of bromopyridines (e.g., triethyl phosphite at 120°C) .

What advanced spectroscopic techniques resolve ambiguities in structural characterization?

Advanced Characterization Approach:

High-resolution mass spectrometry (HRMS) with ESI+ ionization confirms molecular ions (e.g., [M+H] for CHBrClFN). Isotopic patterns (Br: 1:1, Cl: 3:1) validate halogen presence. Solid-state NMR distinguishes chlorine environments, while 2D NOESY identifies steric interactions .

How do conflicting reports on reaction yields arise in halogen-exchange reactions?

Data Contradiction Analysis:

Discrepancies often stem from solvent polarity (e.g., DMF vs. THF) or catalyst loading. For example, shows >98% purity with HPLC optimization, while lower yields (95%) may reflect unoptimized recrystallization. Replicate conditions from TCI Chemicals’ protocols (e.g., 5-Bromo-2-chloro-3-fluoropyridine synthesis) .

What safety protocols are critical for handling halogenated pyridines in academic labs?

Basic Safety Guidelines:

Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. For spills, neutralize with activated carbon and dispose as halogenated waste (WGK 3 regulations) . Emergency eye exposure requires 15-minute flushing with saline. Monitor air quality with FTIR for volatile byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.